molecular formula C9H16N2O3 B2506853 Tert-butyl 2-(2-oxoimidazolidin-1-yl)acetate CAS No. 1030882-65-5

Tert-butyl 2-(2-oxoimidazolidin-1-yl)acetate

Cat. No. B2506853
CAS RN: 1030882-65-5
M. Wt: 200.238
InChI Key: ZDCJFNKGFYHJHN-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-oxoimidazolidin-1-yl)acetate is a compound that has been the subject of various studies due to its utility as a chiral auxiliary in organic synthesis. This compound is part of a broader class of 2-oxoimidazolidine-4-carboxylates, which have been explored for their potential in stereoselective synthesis and kinetic resolution of amino acids and other organic molecules .

Synthesis Analysis

The synthesis of related chiral auxiliaries has been demonstrated through the preparation of both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate from L-alanine. This process involves the formation of the parent heterocycle from 2-aminoisobutyramide and pivalaldehyde, followed by resolution with O,O'-dibenzoyltartaric acid . Another study showed the use of 2-oxoimidazolidine-4-carboxylate in kinetic resolution by stereospecific amination, which indicates the versatility of this class of compounds in synthesis .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For instance, the X-ray crystal structure of trans-1-acetyl-4,5-di-tert-butyl-2-imidazolidinone confirmed the occurrence of two molecules connected by hydrogen bonds, with the crystal cohesion ensured by a network of intermolecular hydrogen bonding . Such detailed structural analyses are crucial for understanding the conformational preferences and reactivity of these compounds.

Chemical Reactions Analysis

The tert-butyl 2-(2-oxoimidazolidin-1-yl)acetate and its derivatives have been employed in various chemical reactions. For example, the compound was used in the stereoselective synthesis of α-amino acids via the Gabriel reaction, which is a testament to its utility in dynamic kinetic resolution . The effectiveness of these chiral auxiliaries has been compared with others, showing their high selectivity and potential for producing enantiomerically pure compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of tert-butyl 2-(2-oxoimidazolidin-1-yl)acetate are not detailed in the provided papers, the studies do highlight the importance of such properties in the context of synthesis and molecular interactions. For example, the crystal structure and conformational analysis of related compounds provide insights into their stability, reactivity, and the potential for forming intermolecular interactions, which are all influenced by their physical and chemical characteristics .

Scientific Research Applications

Enantioselective Synthesis

Tert-butyl 2-(2-oxoimidazolidin-1-yl)acetate has been used in the enantioselective α-alkylation of aspartic and glutamic acid. This process involves the preparation of methyl esters of heterocyclic carboxylic acids, which are then reacted with electrophiles to produce α-branched aspartic and glutamic acids (Aebi & Seebach, 1985).

Chiral Auxiliary in Synthesis

This compound has been utilized as a chiral auxiliary in synthesis, notably in the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid and dimethyl trans-cyclopentane-1,2-dicarboxylate (Studer, Hintermann & Seebach, 1995).

Kinetic Resolution

It has been used in kinetic resolution processes, such as the stereospecific amination of tert-butyl (4S)-1-methyl-3-(2-bromopropionyl)-2-oxoimidazolidine-4-carboxylate, leading to products useful in the preparation of enantiomerically pure compounds (Kubota, Kubo & Nunami, 1994).

Stereoselective Synthesis

The compound is instrumental in stereoselective synthesis, particularly in the formation of carbon-carbon bonds, as demonstrated in studies involving malonic ester enolates (Kubo, Takahashi, Kubota & Nunami, 1995).

Vinylfluoro Group Transformations

It has been applied in the study of vinylfluoro group transformations, showing its potential as an acetonyl cation equivalent under certain conditions (Purkayastha, Shendage, Froehlich & Haufe, 2010).

Dynamic Kinetic Resolution

Further research has explored its use in dynamic kinetic resolution for the stereoselective synthesis of α-amino acids and other biologically active compounds (Kubo, Kubota, Takahashi & Nunami, 1997).

Electromaterials for Energy Storage

In the field of materials science, derivatives of tert-butyl 2-(2-oxoimidazolidin-1-yl)acetate have been designed for use as redox-active materials in high-performance electrochemical energy storage applications (Yigit & Güllü, 2017).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for Tert-butyl 2-(2-oxoimidazolidin-1-yl)acetate can be found online . It’s important to refer to these resources when handling this compound to ensure safe practices.

properties

IUPAC Name

tert-butyl 2-(2-oxoimidazolidin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-7(12)6-11-5-4-10-8(11)13/h4-6H2,1-3H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCJFNKGFYHJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(2-oxoimidazolidin-1-yl)acetate

Synthesis routes and methods

Procedure details

To a solution of imidazolidin-2-one (0.2 g; 2.3 mmol) in anhydrous DMF (5 ml) 60% NaH in mineral oil (0.18 g; 4.6 mmol) was added at room temperature, under N2. After stirring for 1 h, tert-butyl 2-bromoacetate (0.35 ml; 2.3 mmol) was added. The resulting mixture was stirred for additional 2 h and solvents were removed in vacuo. The residue was diluted to 15 ml with EtOAc, washed with H2O, brine, dried over anhydrous MgSO4 and filtered. The filtrate was evaporated under reduced pressure and the residue was purified by FCC (SiO2, EtOAc) to give the title compound (0.12 g; 26%) as a colourless solid. 1H-NMR (CDCl3) 4.61 (broad s, 1H); 3.83 (s, 2H); 3.58-3.41 (m, 4H); 1.44 (s, 9H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two
Yield
26%

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